tert-butylN-(3-tert-butyl-1-ethynylcyclobutyl)carbamate

Beschreibung

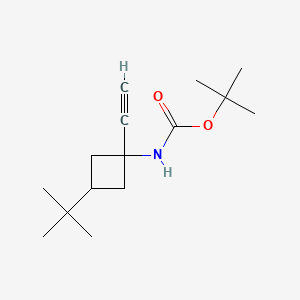

tert-Butyl N-(3-tert-butyl-1-ethynylcyclobutyl)carbamate is a carbamate derivative featuring a cyclobutyl core substituted with a tert-butyl group and an ethynyl moiety.

Eigenschaften

Molekularformel |

C15H25NO2 |

|---|---|

Molekulargewicht |

251.36 g/mol |

IUPAC-Name |

tert-butyl N-(3-tert-butyl-1-ethynylcyclobutyl)carbamate |

InChI |

InChI=1S/C15H25NO2/c1-8-15(9-11(10-15)13(2,3)4)16-12(17)18-14(5,6)7/h1,11H,9-10H2,2-7H3,(H,16,17) |

InChI-Schlüssel |

QSBNAHSCOPJGMH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1CC(C1)(C#C)NC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-(3-tert-butyl-1-ethynylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method involves the use of tert-butyl carbamate and 3-tert-butyl-1-ethynylcyclobutyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

tert-butylN-(3-tert-butyl-1-ethynylcyclobutyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form various oxygenated derivatives.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The tert-butyl and ethynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.

Wissenschaftliche Forschungsanwendungen

tert-butylN-(3-tert-butyl-1-ethynylcyclobutyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor to pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butylN-(3-tert-butyl-1-ethynylcyclobutyl)carbamate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

*Estimated based on tert-butyl and ethynyl hydrophobicity .

†Calculated using CLOGP (piperidine’s basicity reduces LogP).

‡Hydroxyethyl group increases polarity.

Key Observations:

- Core Structure: The target compound shares a cyclobutyl core with tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate , but differs in substituents (ethynyl vs. hydroxyethyl).

- Substituent Effects: Ethynyl vs. Halogens in Thiazole Derivative: Bromine and chlorine in elevate molecular weight and lipophilicity (LogP 3.92), suggesting utility in hydrophobic environments (e.g., lipid membranes).

- LogP Trends : The target compound’s tert-butyl and ethynyl groups likely result in higher LogP (~3.9–4.5) compared to hydroxyethyl-substituted cyclobutyl carbamate (LogP ~1.8) .

Biologische Aktivität

The compound tert-butyl N-(3-tert-butyl-1-ethynylcyclobutyl)carbamate is a member of the carbamate class, which has been studied for various biological activities. This article delves into its biological activity, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

Structure

The chemical structure of tert-butyl N-(3-tert-butyl-1-ethynylcyclobutyl)carbamate can be represented as follows:

- Molecular Formula: C₁₃H₁₉NO₂

- Molecular Weight: 225.29 g/mol

Properties

- Solubility: Soluble in organic solvents.

- Stability: Stable under standard laboratory conditions.

Research indicates that tert-butyl N-(3-tert-butyl-1-ethynylcyclobutyl)carbamate exhibits several biological activities, primarily through:

- Inhibition of Enzymatic Activity: The compound has shown potential as an inhibitor of various enzymes involved in neurodegenerative processes.

- Cell Viability Enhancement: It has been reported to enhance cell viability in the presence of toxic agents such as amyloid-beta (Aβ) peptides.

In Vitro Studies

In vitro studies have demonstrated that this compound can protect astrocytes from Aβ-induced toxicity. The following table summarizes key findings from these studies:

| Study | Cell Type | Treatment | Result |

|---|---|---|---|

| Astrocytes | Aβ + Compound | Increased cell viability by 20% compared to Aβ alone | |

| Astrocytes | Compound alone | 100% cell viability at 100 µM |

In Vivo Studies

In vivo studies have provided insights into the compound's efficacy in animal models of Alzheimer's disease. Notably, it was tested alongside established treatments like galantamine. Key findings include:

- Reduction in Aβ Levels: The compound showed a decrease in Aβ levels, although not significantly different from controls.

- Cytokine Modulation: It reduced TNF-α production, indicating a potential anti-inflammatory effect.

Alzheimer's Disease Model

One significant case study involved the use of tert-butyl N-(3-tert-butyl-1-ethynylcyclobutyl)carbamate in a scopolamine-induced model of Alzheimer's disease. Results indicated that while the compound did not significantly outperform galantamine, it did provide some protective effects against neurotoxicity induced by Aβ peptides.

Comparative Analysis with Other Compounds

Comparative studies have been conducted to evaluate the biological activity of this compound against other carbamates. The following table illustrates some comparative metrics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.